molecular formula C18H17NO3 B11011715 (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-phenylprop-2-enamide

(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-phenylprop-2-enamide

Cat. No.: B11011715
M. Wt: 295.3 g/mol
InChI Key: CQQCEJAZKCLUGP-ACCUITESSA-N
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Description

(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a benzodioxin ring, a phenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Amide Formation: The amide linkage is formed by reacting the benzodioxin derivative with an appropriate amine and an acylating agent such as acetic anhydride or acetyl chloride.

    Alkene Formation: The final step involves the formation of the alkene group through a Wittig reaction or a similar olefination process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the alkene group.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated amides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-phenylprop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The presence of both a benzodioxin ring and an amide linkage in the same molecule is relatively rare, making this compound unique.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C18H17NO3/c1-13(11-14-5-3-2-4-6-14)18(20)19-15-7-8-16-17(12-15)22-10-9-21-16/h2-8,11-12H,9-10H2,1H3,(H,19,20)/b13-11+

InChI Key

CQQCEJAZKCLUGP-ACCUITESSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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